Cas no 2034289-68-2 (5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane)

5-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic compound featuring a fused bicyclic scaffold with a thiophene-substituted oxazole moiety. Its unique structure combines the rigidity of the 2-oxa-5-azabicyclo[2.2.1]heptane core with the electronic properties of the thiophene-oxazole system, making it a promising intermediate for pharmaceutical and agrochemical applications. The compound’s bicyclic framework enhances stereochemical control, while the thiophene and oxazole groups offer potential for further functionalization. Its balanced lipophilicity and polarity may improve bioavailability in drug discovery contexts. This molecule is particularly valuable for researchers exploring novel bioactive compounds with tailored physicochemical properties.
5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane structure
2034289-68-2 structure
Product Name:5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS No:2034289-68-2
MF:C13H12N2O3S
MW:276.310981750488
CID:5332356
Update Time:2025-05-20

5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties

Names and Identifiers

    • 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone
    • 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
    • 5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
    • Inchi: 1S/C13H12N2O3S/c16-13(15-6-9-4-8(15)7-17-9)10-5-11(18-14-10)12-2-1-3-19-12/h1-3,5,8-9H,4,6-7H2
    • InChI Key: PNRHGVAGAVQDIC-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC(C(N2CC3CC2CO3)=O)=NO1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 381
  • XLogP3: 1.4
  • Topological Polar Surface Area: 83.8

5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Pricemore >>

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5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Related Literature

Additional information on 5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Introduction to Compound with CAS No. 2034289-68-2 and Product Name: 5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Compound with the CAS number 2034289-68-2 and the product name 5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular architecture of this compound is highly sophisticated, featuring a bicyclic framework that integrates various heterocyclic units. Specifically, the presence of a thiophene ring, an oxazole moiety, and an azabicyclo[2.2.1]heptane backbone contributes to its unique chemical properties and biological activities. The oxazole group, in particular, is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in the design of bioactive molecules.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The compound in question exemplifies this trend, as it combines multiple heterocyclic systems into a single molecular entity. This approach not only enhances the compound's structural complexity but also broadens its potential biological spectrum.

In terms of biological activity, preliminary studies have suggested that this compound exhibits promising properties as an inhibitor of various enzymatic targets. The thiophene ring, for instance, is known to interact with certain enzymes through π-stacking interactions, which can modulate enzyme activity. Additionally, the oxazole group can engage in hydrogen bonding with biological targets, further contributing to the compound's binding affinity.

The azabicyclo[2.2.1]heptane moiety adds another layer of complexity to the compound's structure. This bicyclic system is known for its rigid conformation, which can be advantageous in drug design by improving binding specificity and reducing off-target effects. Furthermore, the presence of an oxygen atom within this ring can facilitate interactions with hydrophilic residues on biological targets.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The combination of heterocyclic units suggests that it may interact with multiple neurotransmitter systems, making it a candidate for multifunctional therapeutic intervention. Current research is focused on elucidating its mechanism of action and evaluating its efficacy in preclinical models.

The synthesis of this compound presents significant challenges due to its complex molecular framework. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate structures. Modern techniques such as transition metal-catalyzed reactions and palladium-mediated couplings have been instrumental in achieving high yields and purity levels.

Evaluation of the compound's pharmacokinetic properties is also crucial for determining its potential as a therapeutic agent. Studies have begun to explore its solubility, stability, and metabolic pathways to ensure that it can be effectively administered and utilized by the body. These studies are essential for optimizing drug delivery systems and maximizing therapeutic efficacy.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been employed to predict how this molecule interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, binding modes, and potential side effects.

In conclusion, compound with CAS No. 2034289-68-2 and product name 5-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane represents a cutting-edge development in pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a compelling candidate for further research and therapeutic applications.

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